Pinosylvin methyl ether

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El éter metílico de pinosilvina se puede sintetizar mediante diversas reacciones químicas. Un método común implica la metilación de la pinosilvina utilizando yoduro de metilo en presencia de una base como el carbonato de potasio . La reacción generalmente ocurre en un disolvente orgánico como acetona o dimetilsulfóxido (DMSO) en condiciones de reflujo.

Métodos de Producción Industrial

La producción industrial del éter metílico de pinosilvina a menudo implica la extracción y purificación del compuesto a partir de fuentes naturales, como el duramen del pino. El proceso de extracción puede incluir extracción con solventes, seguido de técnicas cromatográficas para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

El éter metílico de pinosilvina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en éter metílico de dihidropinosilvina.

Sustitución: Puede sufrir reacciones de sustitución electrofílica, como la halogenación o la nitración.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).

Sustitución: Se emplean reactivos como bromo (Br2) o ácido nítrico (HNO3) para reacciones de sustitución.

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Éter metílico de dihidropinosilvina.

Sustitución: Derivados halogenados o nitrados.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-inflammatory Properties

Research indicates that pinosylvin and its methyl ether exhibit significant anti-inflammatory effects. In vitro studies have shown that PME can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells. The IC50 values for PME were reported to be approximately 10.6 µM for TNF-α and 32.1 µM for IL-6, demonstrating its potency compared to other compounds like resveratrol .

Anticancer Activity

this compound has also been studied for its potential anticancer properties. A study demonstrated that PME reduced the migration and invasion of oral cancer cells by regulating matrix metalloproteinase-2 expression and the extracellular signal-regulated kinase pathway . These findings suggest that PME may serve as a therapeutic agent in cancer treatment.

Ecological Applications

Feeding Deterrent in Herbivores

PME has been identified as a potent feeding deterrent against herbivores such as snowshoe hares. A study demonstrated that PME concentrations in green alder significantly affected hare feeding behavior, indicating its ecological role as a defense mechanism for plants . This application highlights the importance of PME in plant defense strategies against herbivory.

Agricultural Applications

Nematicidal Properties

Recent research has shown that this compound possesses nematicidal activity against pine wood nematodes (PWN). In experiments, extracts containing PME immobilized up to 100% of adult PWNs within 24 hours, suggesting its potential use in controlling nematode populations that threaten pine forests . This property could be harnessed in sustainable agricultural practices to protect crops from nematode infestations.

Summary Table of Applications

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, RAW 264.7 macrophages were treated with PME alongside LPS to induce inflammation. The results showed a marked decrease in cytokine levels compared to untreated controls, affirming PME's role as an anti-inflammatory agent.

Case Study 2: Ecological Impact on Herbivores

Field studies involving snowshoe hares revealed that areas with higher concentrations of PME in green alder were less frequently grazed by these herbivores. This finding underscores the ecological significance of PME as a natural deterrent.

Case Study 3: Agricultural Use Against Nematodes

A series of laboratory tests demonstrated that PME extracted from aged Pinus strobus callus cultures exhibited high nematicidal activity against both juvenile and adult PWNs, establishing its potential utility in integrated pest management strategies.

Mecanismo De Acción

El éter metílico de pinosilvina ejerce sus efectos a través de diversos objetivos moleculares y vías:

Actividad Antifúngica: Se une a los fosfolípidos de la membrana celular, lo que lleva a un aumento de la permeabilidad y una disminución de la fluidez, causando en última instancia la lisis celular.

Actividad Antioxidante: Elimina los radicales libres y regula al alza las enzimas antioxidantes, reduciendo el estrés oxidativo.

Actividad Antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y modula las vías de señalización involucradas en la inflamación.

Comparación Con Compuestos Similares

El éter metílico de pinosilvina se compara con otros compuestos similares, como:

Pinosilvina: El compuesto principal, que es menos metilado y tiene propiedades bioactivas similares.

Pterostilbeno: Un derivado dimetilado del resveratrol, conocido por sus potentes actividades antioxidantes y antiinflamatorias.

Éter Metílico de Dihidropinosilvina: Una forma reducida del éter metílico de pinosilvina con bioactividades similares.

El éter metílico de pinosilvina es único debido a su patrón de metilación específico, que mejora su estabilidad y bioactividad en comparación con su compuesto principal .

Actividad Biológica

Pinosylvin methyl ether (PME) is a naturally occurring stilbenoid predominantly found in various species of the Pinus genus. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of PME, supported by recent research findings, case studies, and data tables.

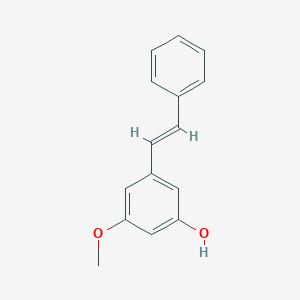

Chemical Structure and Properties

This compound is a derivative of pinosylvin, characterized by the addition of a methyl group to the hydroxyl group present in pinosylvin. Its chemical structure contributes to its solubility and bioactivity.

Antimicrobial Activity

Research has demonstrated that PME exhibits significant antimicrobial properties against various pathogens. In a study examining the effects of PME on plant-parasitic nematodes, it was found that PME showed strong nematicidal activity against Pratylenchus penetrans, immobilizing 66.7% of juvenile nematodes within 24 hours at specific concentrations . This suggests its potential as a natural pesticide.

| Compound | Concentration (µg/ml) | Juvenile Nematode Immobilization (%) | Adult Nematode Immobilization (%) |

|---|---|---|---|

| PME | 5.16 | 66.7 | 100 |

Anti-Inflammatory Effects

PME has been shown to modulate inflammatory responses significantly. In vitro studies using RAW 264.7 macrophages indicated that PME inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS) . The IC50 for IL-6 inhibition was determined to be 32.1 µM, demonstrating its potency compared to other known anti-inflammatory agents like resveratrol.

| Cytokine | IC50 (µM) |

|---|---|

| IL-6 | 32.1 |

| TNF-α | Not specified |

Anticancer Properties

Recent investigations have highlighted PME's potential in cancer therapy. A study on oral squamous cell carcinoma revealed that PME reduced cell migration and invasion by regulating matrix metalloproteinase-2 (MMP-2) activity and inhibiting the extracellular signal-regulated kinase (ERK) pathway . This suggests that PME may serve as a promising candidate for cancer treatment.

Case Studies

- Nematicidal Activity : A study on PME's effect on P. penetrans demonstrated its efficacy in controlling nematode populations in agricultural settings, which could lead to reduced reliance on synthetic pesticides .

- Inflammation Resolution : In vivo experiments indicated that administration of PME significantly reduced paw edema in mice models induced by carrageenan, reaffirming its anti-inflammatory properties through modulation of cytokine release .

- Cancer Cell Regulation : Research indicated that PME inhibited cancer cell migration and invasion, suggesting mechanisms involving MMP regulation and ERK pathway inhibition .

Propiedades

IUPAC Name |

3-methoxy-5-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIXPWIEOVZVJC-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310494 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35302-70-6, 5150-38-9 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035302706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PINOSYLVIN METHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-[(1E)-2-phenylethenyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the ecological role of pinosylvin methyl ether?

A: this compound (PME) acts as a natural defense mechanism in certain plants, primarily conifers like Scots pine [] and green alder []. It deters feeding by herbivores, notably snowshoe hares []. This is particularly important for protecting vulnerable parts of the plants, such as winter buds, from being consumed [].

Q2: How does this compound affect snowshoe hare feeding?

A: Studies show that PME is a strong feeding deterrent for snowshoe hares [, ]. The concentration of PME found in different parts of green alder, for example, directly correlates with its palatability to hares. Specifically, the high PME levels in winter buds and male catkins make them undesirable food sources for hares []. Interestingly, the internode sections of green alder lack this PME-based defense, suggesting a multi-level defense strategy within the plant [].

Q3: Beyond its ecological role, does this compound have potential medical applications?

A: Recent research has identified PME as a potential therapeutic agent for castration-resistant prostate cancer (CRPC) []. High-throughput screening of various compounds revealed PME's ability to inhibit the proliferation of androgen-ablated prostate cancer cells []. While further investigation is needed, this discovery highlights PME as a promising candidate for CRPC treatment.

Q4: How does exposure to ozone impact the production of this compound in plants?

A: Ozone exposure, particularly at elevated levels, can trigger a stress response in plants like Scots pine []. This stress response is linked to the increased production of PME, alongside the upregulation of enzymes involved in its biosynthesis, like stilbene synthase (STS) []. Interestingly, the presence of UV-B radiation alongside ozone seems to amplify the transient production of PME in Scots pine needles [].

Q5: How does the structure of this compound relate to its biological activity?

A: While specific structure-activity relationship (SAR) studies focusing solely on PME modifications and their impact on activity, potency, and selectivity are limited in the provided research, it's known that PME belongs to the stilbenoid family [, ]. Stilbenoids are a class of compounds known for diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. PME's belonging to this family provides a basis for further SAR studies to optimize its properties for therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.